Diazo Reagent OA

Descripción general

Descripción

Diazo Reagent OA is a versatile organic compound characterized by the presence of a diazo group (-N=N-). Diazo compounds are known for their unique reactivity and are widely used in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds. The diazo group imparts significant reactivity, making these compounds valuable intermediates in various chemical transformations.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Diazo Reagent OA can be synthesized through several methods, including the diazotization of primary amines and the reaction of diazo transfer reagents with active methylene compounds. One common method involves the reaction of a primary amine with nitrous acid, generated in situ from sodium nitrite and a mineral acid, to form the diazonium salt, which is then treated with a base to yield the diazo compound.

Industrial Production Methods: Industrial production of diazo compounds often involves the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance safety. The use of automated systems allows for the efficient and scalable production of diazo compounds, minimizing the risks associated with handling these reactive intermediates.

Análisis De Reacciones Químicas

Types of Reactions: Diazo Reagent OA undergoes a variety of chemical reactions, including:

Oxidation: Diazo compounds can be oxidized to form azo compounds.

Reduction: Reduction of diazo compounds can yield hydrazines.

Substitution: Diazo compounds can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.

Cycloaddition: Diazo compounds are known for their ability to undergo cycloaddition reactions, forming heterocyclic compounds.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines and alcohols are commonly employed.

Cycloaddition: Catalysts such as rhodium and copper complexes are frequently used to facilitate cycloaddition reactions.

Major Products:

Azo Compounds: Formed through oxidation.

Hydrazines: Formed through reduction.

Substituted Amines and Alcohols: Formed through nucleophilic substitution.

Heterocycles: Formed through cycloaddition reactions.

Aplicaciones Científicas De Investigación

Diazo Reagent OA has a wide range of applications in scientific research:

Chemistry: Used as intermediates in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: Employed in the modification of biomolecules and the synthesis of bioactive compounds.

Medicine: Utilized in the development of diagnostic agents and therapeutic drugs.

Industry: Applied in the production of dyes, pigments, and polymers.

Mecanismo De Acción

The reactivity of Diazo Reagent OA is primarily due to the presence of the diazo group, which can generate highly reactive carbene intermediates upon decomposition. These carbenes can insert into various bonds, including C-H, N-H, and O-H bonds, leading to the formation of new chemical structures. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the substrates used.

Comparación Con Compuestos Similares

Ethyl Diazoacetate: Another diazo compound used in organic synthesis.

Diazomethane: A highly reactive diazo compound used for methylation reactions.

Diazoacetone: Used in the synthesis of heterocyclic compounds.

Uniqueness: Diazo Reagent OA is unique in its ability to participate in a wide range of chemical reactions, making it a valuable tool in synthetic organic chemistry. Its versatility and reactivity distinguish it from other diazo compounds, allowing for the efficient synthesis of diverse chemical structures.

Actividad Biológica

Diazo reagents, including Diazo Reagent OA, are increasingly recognized for their versatile applications in chemical biology. They are particularly notable for their ability to modify biomolecules, including proteins and nucleic acids, making them valuable tools in biochemical research and therapeutic development. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and case studies.

Overview of Diazo Reagents

Diazo compounds contain a diazo group (), which is characterized by its high reactivity and ability to participate in various chemical transformations. The unique properties of diazo compounds allow them to act as electrophiles, facilitating reactions with nucleophiles present in biological systems. This reactivity underpins their utility in modifying biomolecules and probing biological processes.

The biological activity of this compound can be attributed to several mechanisms:

- Alkylation : Diazo reagents can alkylate oxygen, nitrogen, and sulfur-containing functional groups within proteins. This property is exploited in protein labeling and modification studies.

- Cycloaddition : Diazo compounds can undergo cycloaddition reactions with alkenes and alkynes, leading to the formation of complex cyclic structures that can be biologically active.

- Photoaffinity Labeling : Certain diazo compounds can serve as photoaffinity probes, allowing researchers to map interactions between proteins and other biomolecules under UV light.

Applications in Biological Research

- Protein Modification : Stabilized diazo reagents are employed for O-alkylation of carboxyl groups in proteins, enhancing our understanding of protein structure and function .

- Chemical Probes : Diazo compounds have been used as chemical probes to elicit novel modifications of proteins and nucleic acids, aiding in the discovery of new biological pathways .

- Antitumor Activity : Compounds like 5-Diazo-4-oxo-norvaline (DONV) inhibit the growth of asparagine-dependent tumors by interfering with asparagine synthesis and utilization .

Case Study 1: Inhibition of Amidotransferases

A significant application of diazo compounds is their role in inhibiting amidotransferases involved in nucleotide biosynthesis. For instance, DON has shown promising results against various cancers by targeting these enzymes .

| Compound | Target Enzyme | Effect |

|---|---|---|

| DON | Amidotransferases | Inhibition of pyrimidine/purine synthesis |

| DONV | L-asparaginase | Inhibition of asparagine-dependent tumors |

Case Study 2: Protein Labeling

Diazo reagents have been utilized for selective biotinylation of activated alkenes, enabling the enrichment and isolation of compounds from complex biological mixtures. This technique has facilitated the identification of new natural products from microbial sources .

Research Findings

Recent studies highlight the tunable reactivity of diazo compounds, which allows for selective labeling and modification under mild conditions. The following table summarizes key findings from recent research:

Propiedades

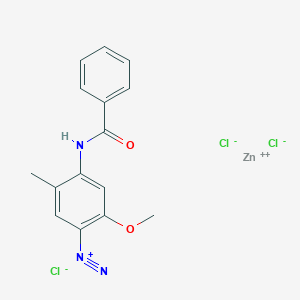

IUPAC Name |

zinc;4-benzamido-2-methoxy-5-methylbenzenediazonium;trichloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O2.3ClH.Zn/c1-10-8-13(18-16)14(20-2)9-12(10)17-15(19)11-6-4-3-5-7-11;;;;/h3-9H,1-2H3;3*1H;/q;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNQULPNUGWNFOR-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1NC(=O)C2=CC=CC=C2)OC)[N+]#N.[Cl-].[Cl-].[Cl-].[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14Cl3N3O2Zn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30431742 | |

| Record name | Diazo Reagent OA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30431742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

440.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13983-15-8 | |

| Record name | Diazo Reagent OA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30431742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.